1-(6-Cyclobutylpyridin-3-yl)methanamine dihydrochloride
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Overview
Description
1-(6-Cyclobutylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with a unique structure that includes a cyclobutyl group attached to a pyridine ring
Preparation Methods
The synthesis of 1-(6-Cyclobutylpyridin-3-yl)methanamine dihydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Pyridine Ring: The cyclobutyl group is then attached to the pyridine ring through a series of reactions, often involving halogenation and subsequent nucleophilic substitution.
Formation of Methanamine Group: The methanamine group is introduced through reductive amination or other suitable methods.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(6-Cyclobutylpyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to the free base using aqueous sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Cyclobutylpyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(6-Cyclobutylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Cyclobutylpyridin-3-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(6-Methoxypyridin-3-yl)cyclobutylmethanamine dihydrochloride: This compound has a methoxy group instead of a cyclobutyl group, leading to different chemical and biological properties.
®-Cyclobutyl(pyridin-3-yl)methanamine dihydrochloride: This compound has a similar structure but with a different stereochemistry, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
(6-cyclobutylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-6-8-4-5-10(12-7-8)9-2-1-3-9;;/h4-5,7,9H,1-3,6,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNJXXOILJTPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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